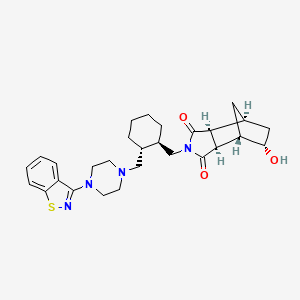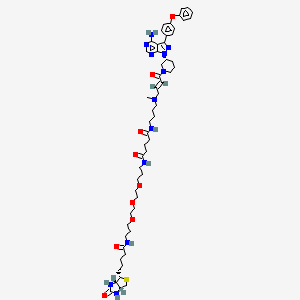
Lurasidon-Metabolit 14326
Übersicht
Beschreibung
Lurasidone metabolite 14326 is an active metabolite of the atypical antipsychotic drug Lurasidone. Lurasidone is primarily used for the treatment of schizophrenia and bipolar depression. The metabolite 14326 retains significant pharmacological activity and contributes to the overall therapeutic effects of Lurasidone .
Wissenschaftliche Forschungsanwendungen
Lurasidone metabolite 14326 has several scientific research applications:
Wirkmechanismus
Lurasidone metabolite 14326 exerts its effects by interacting with several molecular targets:
Dopamine D2 receptors: It acts as an antagonist, reducing the effects of dopamine and alleviating symptoms of schizophrenia.
Serotonin 5-HT2A receptors: It also acts as an antagonist at these receptors, contributing to its antipsychotic effects.
Serotonin 5-HT7 receptors: The metabolite has antagonistic activity at these receptors, which may play a role in its therapeutic effects.
Zukünftige Richtungen
Lurasidone, a second-generation antipsychotic approved for the treatment of patients with schizophrenia or bipolar depression, is a potent antagonist at dopamine D2, serotonin 5-HT2A and 5-HT7 receptors, and partial agonist at 5-HT1A receptors, but is devoid of antihistaminic or anticholinergic activities . Given that patients with schizophrenia are at significantly increased risk for cardiovascular disease, type II diabetes, and early death, the favorable metabolic profile of lurasidone, taken together with its demonstrated efficacy in short- and long-term trials, makes it an important treatment option for patients with schizophrenia .
Biochemische Analyse
Biochemical Properties
Lurasidone Metabolite 14326 interacts with various enzymes and proteins. The primary enzyme responsible for metabolizing Lurasidone is Cytochrome P450 3A . The metabolite ID-14283, which is a product of this metabolism, is used to calculate Vmax and Km .
Molecular Mechanism
The molecular mechanism of Lurasidone Metabolite 14326 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it is involved in the biotransformation of Lurasidone via CYP3A .
Temporal Effects in Laboratory Settings
It is known that the compound’s salt form, Lurasidone Metabolite 14326 hydrochloride, generally has better water solubility and stability .
Metabolic Pathways
Lurasidone Metabolite 14326 is involved in the metabolic pathways of Lurasidone, primarily mediated by the Cytochrome P450 3A enzyme
Vorbereitungsmethoden
Lurasidone is metabolized in the human liver by cytochrome P450 3A4 enzyme, leading to the formation of several metabolites, including Lurasidone metabolite 14326 . The primary synthetic route involves oxidative N-dealkylation, hydroxylation at the norbornane ring, and S-oxidation . These reactions are typically carried out under controlled laboratory conditions using human liver microsomes or recombinant enzymes.
Analyse Chemischer Reaktionen
Lurasidone metabolite 14326 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This involves the replacement of functional groups within the molecule, often under the influence of specific reagents.
Common reagents used in these reactions include cytochrome P450 enzymes, NADPH, and oxygen . The major products formed from these reactions are hydroxylated and dealkylated metabolites .
Vergleich Mit ähnlichen Verbindungen
Lurasidone metabolite 14326 is unique compared to other similar compounds due to its specific receptor binding profile and pharmacological activity. Similar compounds include:
Lurasidone metabolite 14283: Another active metabolite of Lurasidone with similar receptor binding affinities.
Lurasidone metabolite 11614: A minor metabolite with less pharmacological activity.
Lurasidone metabolite 14326 stands out due to its significant contribution to the therapeutic effects of Lurasidone and its unique receptor binding profile .
Eigenschaften
IUPAC Name |
(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNTCYRWHASTQ-KBICSIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099449 | |
| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186204-33-1 | |
| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186204-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















